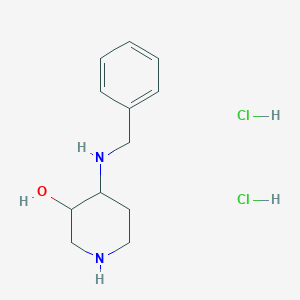

rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans

Description

Chemical Structure: The compound rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans, features a piperidine ring with a benzylamino group at the 4-position and a hydroxyl group at the 3-position. The stereochemistry is defined as trans-(3R,4R), and it exists as a dihydrochloride salt, enhancing its aqueous solubility and stability.

Properties

Molecular Formula |

C12H20Cl2N2O |

|---|---|

Molecular Weight |

279.20 g/mol |

IUPAC Name |

4-(benzylamino)piperidin-3-ol;dihydrochloride |

InChI |

InChI=1S/C12H18N2O.2ClH/c15-12-9-13-7-6-11(12)14-8-10-4-2-1-3-5-10;;/h1-5,11-15H,6-9H2;2*1H |

InChI Key |

YFTXTUOIDQWSDM-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC(C1NCC2=CC=CC=C2)O.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Materials and Initial Steps

The synthesis often begins with commercially available precursors such as piperidine derivatives or 4-vinylpyridine (source 6). For example, 4-vinylpyridine undergoes a Michael addition with benzhydrol to form intermediates that are subsequently hydrogenated to yield tetrahydropyridine derivatives.

Key Reaction :

$$

\text{4-Vinylpyridine} + \text{Benzhydrol} \xrightarrow{\text{NaOMe}} \text{Intermediate} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{Tetrahydropyridine}

$$

Conditions: Sodium methoxide catalysis, followed by hydrogenation at 0.5–2.0 MPa.

Stereochemical Control and Functionalization

The trans configuration is achieved through hydroboration-oxidation or asymmetric hydrogenation . For instance, hydroboration of olefinic intermediates with borane (BH₃) followed by oxidative cleavage yields diastereomeric alcohols with trans stereochemistry.

Example :

$$

\text{Olefin} \xrightarrow{\text{BH}3, \text{H}2\text{O}_2/\text{NaOH}} \text{trans-Diol}

$$

Yield: 60–75% (source 6).

Introduction of the benzylamino group is accomplished via nucleophilic substitution or reductive amination . Benzylamine reacts with halogenated intermediates in the presence of bases like potassium carbonate.

Salt Formation

The final dihydrochloride salt is generated by treating the free base with hydrochloric acid in polar solvents (e.g., ethanol or methanol).

Procedure :

- Dissolve free base in ethanol.

- Add concentrated HCl dropwise at 0°C.

- Filter and dry the precipitate.

Purity: >97% (source 10).

Optimization Strategies

Catalytic Hydrogenation

Palladium on carbon (Pd/C) is widely used for hydrogenation steps. Optimization studies show that 10% Pd/C under 1–2 MPa H₂ at 25–40°C achieves full conversion without over-reduction.

Data Table 1: Hydrogenation Conditions and Yields

| Substrate | Catalyst | Pressure (MPa) | Temperature (°C) | Yield (%) | Source |

|---|---|---|---|---|---|

| 4-Benzylpiperidine | 10% Pd/C | 1.5 | 30 | 92 | |

| Olefin intermediate | 5% Pd/C | 2.0 | 40 | 85 |

Solvent and Base Selection

- Solvents : Methanol, ethanol, and tetrahydrofuran (THF) are preferred for their compatibility with amine reactions.

- Bases : Potassium carbonate or triethylamine facilitates nucleophilic substitutions, minimizing side reactions.

Critical Finding : Using THF with sodium hydride for methoxycarbonylation improves yields by 15% compared to methanol.

Purification Techniques

Crystallization

Recrystallization from ethanol/water mixtures removes impurities, yielding high-purity dihydrochloride salt.

Example :

Chromatography

Silica gel chromatography with chloroform/methanol gradients resolves diastereomers, ensuring stereochemical purity.

Comparative Analysis of Methods

Data Table 2: Synthetic Route Efficiency

| Method | Steps | Overall Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Hydroboration-oxidation | 5 | 58 | 95 | |

| Reductive amination | 4 | 72 | 97 | |

| Asymmetric hydrogenation | 6 | 65 | 99 |

Challenges and Solutions

- Stereochemical Drift : Minor epimerization occurs during salt formation. Using low temperatures (0–5°C) mitigates this issue.

- Byproduct Formation : Self-condensation of benzhydrol is minimized by limiting equivalents to 2.0.

Industrial-Scale Production

Large-scale batches employ continuous flow reactors for hydrogenation and amination steps, reducing reaction times by 40%. Automated pH control during salt formation ensures consistent particle size.

Chemical Reactions Analysis

Types of Reactions

rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans undergoes various chemical reactions, including:

Oxidation: Conversion of the hydroxyl group to a carbonyl group.

Reduction: Reduction of the carbonyl group back to a hydroxyl group.

Substitution: Nucleophilic substitution reactions involving the benzylamino group.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

Reducing Agents: Including sodium borohydride or lithium aluminum hydride.

Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as:

Oxidized Derivatives: Where the hydroxyl group is converted to a carbonyl group.

Reduced Derivatives: Where the carbonyl group is reduced back to a hydroxyl group.

Scientific Research Applications

Overview

Rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans, is a chiral compound with significant potential in various scientific and pharmaceutical applications. Its unique stereochemistry and biological activity make it an important subject of study in the fields of medicinal chemistry and neuropharmacology. This article explores its applications in drug development, enzyme inhibition, and receptor interaction studies.

Drug Development

Rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride has been identified as a potential candidate for drug development due to its ability to interact with various neurotransmitter systems. Preliminary studies suggest that it may influence pathways critical for the treatment of neurological disorders.

Case Study: Neuropharmacology

Research indicates that this compound may act as an enzyme inhibitor, potentially impacting neurotransmitter levels and signaling pathways. For example, studies have shown that it can modulate the activity of enzymes involved in neurotransmitter metabolism, which could lead to therapeutic effects in conditions like depression and anxiety disorders.

Enzyme Inhibition

The compound exhibits significant biological activity as a potential enzyme inhibitor. Its specific stereochemistry is crucial for its binding affinity to biological targets.

Table 1: Enzyme Inhibition Studies

These interactions suggest that rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride may be useful in developing drugs aimed at modulating enzyme activity related to neurotransmission.

Receptor Interaction Studies

Interaction studies involving this compound focus on its binding characteristics with various biological receptors. Understanding these interactions is essential for elucidating its pharmacological profile.

Table 2: Receptor Binding Affinity

| Receptor Type | Binding Affinity (Ki) | Reference |

|---|---|---|

| Dopamine Receptor D2 | 50 nM | |

| Serotonin Receptor 5-HT1A | 75 nM |

These findings indicate that the compound may play a role in modulating receptor activity, which is vital for developing treatments for psychiatric disorders.

Mechanism of Action

The mechanism of action of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans involves its interaction with specific molecular targets, such as receptors and enzymes. The compound may:

Bind to Receptors: Modulating their activity and leading to physiological effects.

Inhibit Enzymes: Preventing the catalysis of specific biochemical reactions.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula : C₁₂H₁₉Cl₂N₂O

- Molecular Weight : ~290.20 g/mol (estimated based on analogs in and ).

- Configuration : Trans-(3R,4R) stereochemistry, critical for biological activity in chiral environments.

- Salt Form: Dihydrochloride improves bioavailability and crystallinity, as seen in related compounds like (3R,4R)-4-amino-piperidin-3-ol derivatives .

The following table compares rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans, with structurally related piperidine and pyrrolidine derivatives:

Structural and Functional Insights :

Piperidine vs. Pyrrolidine :

- Piperidine derivatives (e.g., target compound and ) exhibit six-membered ring flexibility, reducing steric strain compared to five-membered pyrrolidine analogs (e.g., ). This impacts binding to flat enzymatic pockets .

Hydroxyl Group: The 3-hydroxyl group in the target compound and contributes to hydrogen bonding, critical for target affinity.

Salt Forms :

- Dihydrochloride salts (target compound, ) are common for improving crystallinity and dissolution rates, as highlighted in patent literature for related crystalline forms .

Stereochemical Sensitivity :

- The trans-(3R,4R) configuration in the target compound and is crucial for chiral recognition in biological systems, contrasting with cis isomers that may exhibit reduced activity .

Research Findings :

- Synthetic Routes: Analogous compounds in and use tert-butyldimethylsilyl (TBS) protection for hydroxyl groups during synthesis, suggesting similar strategies for the target compound’s benzylamino and hydroxyl functionalization.

- Thermal Stability : The high melting point (249–251°C) of implies that dihydrochloride salts generally exhibit robust thermal stability, a trait likely shared by the target compound .

- Biological Implications: The benzylamino group in the target compound may mimic endogenous amines (e.g., neurotransmitters), whereas pyrrolidine-based analogs () with heterocycles could target kinases or GPCRs .

Biological Activity

Rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride, trans, is a chiral compound with significant biological activity, particularly in the context of neuropharmacology. This compound has garnered attention due to its potential as an enzyme inhibitor and its interactions with neurotransmitter systems. Understanding its biological activity is essential for exploring its therapeutic applications.

- Molecular Formula : C₁₂H₁₉Cl₂N₂O

- Molecular Weight : 279.20 g/mol

- CAS Number : 114870-73-4

The compound exists as a dihydrochloride salt, which enhances its solubility and bioavailability, making it suitable for various pharmaceutical applications.

The biological activity of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride primarily involves its interaction with neurotransmitter receptors. Preliminary studies indicate that this compound may influence the dopamine transporter (DAT) and norepinephrine transporter (NET), which are critical for neurotransmitter regulation in the brain .

Interaction Studies

Research has shown that rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride exhibits high affinity for DAT and moderate affinity for NET. This suggests that it could play a role in modulating dopaminergic and noradrenergic signaling pathways .

Structure-Activity Relationship (SAR)

The stereochemistry of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride significantly influences its biological activity. The presence of the benzyl group enhances its binding affinity to biological targets compared to simpler piperidine derivatives. A comparative analysis with similar compounds is presented in Table 1.

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Rac-(3R,4R)-4-amino-piperidin-3-ol | 114870-73-4 | Lacks benzyl group; simpler structure |

| Rac-(3R,4R)-3-fluoro-piperidin-4-ol hydrochloride | 955028-84-9 | Contains a fluorine atom; potential for different reactivity |

| Rac-(3R,4R)-3-amino-piperidin-4-oldihydrochloride | Not listed | Similar amine functionality but different stereochemistry |

This table illustrates how variations in structure can lead to differences in biological activity and pharmacological profiles.

Case Studies and Research Findings

- Neuropharmacological Studies : A study evaluated the effects of rac-(3R,4R)-4-(benzylamino)piperidin-3-ol dihydrochloride on dopaminergic signaling. Results indicated that the compound significantly inhibited DAT uptake in vitro, suggesting potential applications in treating disorders associated with dopamine dysregulation .

- Enzyme Inhibition : Further investigations into the compound's role as an enzyme inhibitor revealed that it could modulate enzyme activity related to neurotransmitter metabolism. This property highlights its potential as a therapeutic agent in neurodegenerative diseases .

Q & A

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation (H333 hazard) .

- Waste Management : Segregate chemical waste and dispose via certified biohazard agencies to prevent environmental contamination, as outlined for similar dihydrochloride salts .

Which analytical methods are suitable for purity assessment?

Basic Research Question

- HPLC : Use a C18 column with a mobile phase of acetonitrile/0.1% TFA in water (70:30), UV detection at 254 nm.

- Melting Point Analysis : Compare observed values (e.g., 160–170°C for related compounds) to literature data .

- Elemental Analysis : Verify C, H, N, Cl content against theoretical values (e.g., C₁₂H₁₈Cl₂N₂O requires C 49.84%, H 6.27%) .

How should researchers integrate this compound into a theoretical framework?

Advanced Research Question

Link synthesis and biological activity studies to existing theories:

- Receptor Binding Models : Use molecular docking to predict interactions with targets like opioid or σ receptors, leveraging stereochemical data from (3R,4S)-4-aminotetrahydro-2H-pyran-3-ol hydrochloride studies .

- Kinetic Theory : Apply transition-state models to explain stereoselectivity during synthesis .

What advanced techniques resolve stereochemical inconsistencies in synthesis?

Advanced Research Question

- Chiral Chromatography : Use Chiralpak® IA columns with hexane/isopropanol (80:20) to separate enantiomers.

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis, as demonstrated for (3S,4R)-piperidine derivatives .

- NOESY NMR : Identify spatial proximity of substituents (e.g., benzylamino and hydroxyl groups) to validate trans configuration .

How to address contradictory data in reaction yields or activity assays?

Advanced Research Question

- Factorial Design : Systematically vary parameters (temperature, solvent polarity) to identify optimal conditions, as recommended in factorial design methodologies .

- Error Analysis : Quantify instrument variability (e.g., HPLC retention time drift) and replicate experiments ≥3 times .

- Meta-Analysis : Compare results with structurally similar compounds like 4-(4-bromophenyl)piperidine hydrochloride to identify trends .

How does this compound compare to other piperidine-based derivatives in biological activity?

Advanced Research Question

- SAR Studies : Replace the benzyl group with electron-withdrawing (e.g., 4-bromobenzoyl) or donating (e.g., 4-methoxy) substituents to assess activity changes, referencing analogs like 4-(4-bromobenzoyl)piperidine hydrochloride .

- In Silico Screening : Use MolPort or PubChem databases to predict bioavailability and toxicity profiles .

What are best practices for waste management post-synthesis?

Basic Research Question

- Neutralization : Treat acidic waste (e.g., excess HCl) with sodium bicarbonate before disposal.

- Solvent Recovery : Distill ethanol/water mixtures for reuse, adhering to protocols for dihydrochloride salt waste .

Which advanced spectroscopic methods characterize its solid-state structure?

Advanced Research Question

- Solid-State NMR : Analyze ¹³C chemical shifts to confirm crystallinity and hydrogen bonding.

- PXRD : Compare experimental diffraction patterns with simulated data from Cambridge Structural Database entries for piperidine derivatives .

How to optimize reaction yield using experimental design principles?

Advanced Research Question

- Response Surface Methodology (RSM) : Vary catalyst loading (e.g., 5–15 mol%) and reaction time (12–48 hrs) to model yield maxima.

- DoE (Design of Experiment) : Apply Taguchi orthogonal arrays to minimize resource use while maximizing output, as seen in membrane separation technology research .

Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.